molecular formula C10H14N2O2 B1507500 3-amino-2-hydroxy-N-isopropylbenzamide CAS No. 473730-97-1

3-amino-2-hydroxy-N-isopropylbenzamide

Cat. No.: B1507500
CAS No.: 473730-97-1
M. Wt: 194.23 g/mol
InChI Key: IAZGIMSVAZKIMS-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N-isopropylbenzamide is a benzamide derivative featuring a hydroxy group at the 2-position, an amino group at the 3-position, and an isopropyl substituent on the amide nitrogen. The hydroxy and amino groups may enhance solubility in polar solvents, while the isopropyl group could improve membrane permeability or steric effects in reactions.

Properties

IUPAC Name

3-amino-2-hydroxy-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-10(14)7-4-3-5-8(11)9(7)13/h3-6,13H,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGIMSVAZKIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C(=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729810
Record name 3-Amino-2-hydroxy-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473730-97-1
Record name 3-Amino-2-hydroxy-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Amino-2-hydroxy-N-isopropylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as C11H16N2O2C_{11}H_{16}N_{2}O_{2}. The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding, which may enhance its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of benzamide have shown effectiveness against various bacterial strains, suggesting a potential for this compound in treating infections .

2. Anticancer Effects

Studies have explored the anticancer properties of related benzamide derivatives. For example, certain analogs have demonstrated significant inhibitory effects on cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

3. Tyrosinase Inhibition

Recent studies highlight the role of benzamide derivatives as tyrosinase inhibitors, which are crucial in the treatment of hyperpigmentation disorders. The compound's structure allows it to interact with the active site of tyrosinase, inhibiting its activity effectively .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with various biological macromolecules, enhancing binding affinity to target sites.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as tyrosinase through competitive inhibition, as demonstrated in various studies .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Tyrosinase InhibitionCompetitive inhibition

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of benzamide derivatives, this compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further structural modifications could enhance its efficacy .

Scientific Research Applications

Medicinal Chemistry

Tyrosinase Inhibition
One of the notable applications of 3-amino-2-hydroxy-N-isopropylbenzamide is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in the biosynthesis of melanin; thus, inhibitors can be valuable in treating hyperpigmentation disorders and developing skin-whitening agents. Recent studies have synthesized derivatives of this compound and evaluated their inhibitory activities against tyrosinase. The results indicated that modifications to the acetamide moiety significantly influenced the binding affinity and inhibition efficiency, suggesting potential for further development in cosmetic applications .

Pharmaceutical Research
In pharmaceutical contexts, this compound serves as a precursor for synthesizing various bioactive molecules. Its structure allows for easy modification, facilitating the design of new compounds with enhanced pharmacological properties. For instance, it has been utilized in transamidation reactions to create more complex amide derivatives that may exhibit improved therapeutic profiles .

Environmental Science

Monitoring Contaminants
The compound has been studied for its environmental impact, particularly concerning its presence in wastewater due to its use in various industrial processes. Research indicates that aromatic amines like this compound can be tracked from production sources to surface waters, highlighting the need for effective monitoring systems to manage environmental contamination .

Sorption Studies
Additionally, studies have examined the sorption characteristics of this compound and its degradation products in soil and water systems. Understanding how this compound interacts with environmental matrices is crucial for assessing its mobility and persistence in ecosystems .

Agricultural Applications

Herbicide Development
this compound is also relevant in agricultural research as a component in herbicide formulations. Its structural properties contribute to the efficacy of selective herbicides targeting broadleaf weeds while minimizing damage to crops such as corn and soybeans. The compound's effectiveness has been documented in various studies assessing its application rates and environmental safety profiles .

Case Studies

Study Focus Findings Reference
Tyrosinase InhibitionDerivatives showed significant inhibition; potential for cosmetic applications
Environmental MonitoringTracked from industrial sources to water bodies; highlights contamination issues
Sorption CharacteristicsStudied sorption behavior in soil; implications for environmental persistence
Herbicide EfficacyEffective against specific weed types; supports agricultural productivity

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 3-amino-2-hydroxy-N-isopropylbenzamide and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-OH, 3-NH₂, N-isopropyl ~210 (calculated) High polarity, potential directing group -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) 207.27 N,O-bidentate for metal-catalyzed C–H activation
3-Chloro-N-(2-isopropylphenyl)benzamide 3-Cl, N-(2-isopropylphenyl) 273.76 Hydrophobic; halogen-directed reactivity
3-[(3-Chlorobenzoyl)amino]-N-isopropylbenzamide 3-Cl-benzoyl, N-isopropyl 316.78 Bulky substituent; possible bioactivity
3-Chloro-N-(3-hydroxyphenyl)benzamide 3-Cl, N-(3-hydroxyphenyl) 247.68 Hydrogen bonding via 3-OH; moderate polarity

Key Findings from Comparative Analysis

Polarity and Solubility: The amino and hydroxy groups in this compound likely increase its solubility in polar solvents (e.g., water, DMSO) compared to chloro-substituted analogs like 3-chloro-N-(2-isopropylphenyl)benzamide, which exhibit higher hydrophobicity .

Substituent Effects on Reactivity: Chloro substituents (e.g., in and ) promote halogen bonding and electrophilic reactivity, whereas amino/hydroxy groups favor nucleophilic or hydrogen-bonding interactions . The isopropyl group in the amide nitrogen may sterically hinder reactions, as seen in bulky analogs like 3-[(3-chlorobenzoyl)amino]-N-isopropylbenzamide .

Biological and Catalytic Potential: Compounds with hydroxy groups (e.g., and ) are often used as directing groups in catalysis or as pharmacophores in drug design. The target compound’s 2-hydroxy group could similarly facilitate regioselective functionalization . Chlorinated analogs ( and ) may exhibit antimicrobial or pesticidal activity, whereas amino-substituted derivatives (e.g., the target compound) could serve as intermediates in peptide synthesis .

Preparation Methods

Preparation via Isatoic Anhydride and Isopropylamine

A robust and widely reported method involves the reaction of isatoic anhydride with isopropylamine in aqueous media at room temperature. This reaction proceeds smoothly to yield 2-amino-N-isopropylbenzamide as an intermediate, which can be isolated by simple filtration without further purification. This intermediate is crucial as a precursor to this compound derivatives.

  • Reaction conditions:
    • Solvent: Water (approx. 20 mL per 10 mmol scale)
    • Temperature: Room temperature
    • Reaction time: 30 minutes
    • Monitoring: Thin-layer chromatography (TLC)
  • Outcome: Formation of 2-amino-N-isopropylbenzamide with high purity, suitable for subsequent transformations.

Hydroxylation and Amination Steps

The introduction of the hydroxy group at the 2-position and amino group at the 3-position on the benzamide ring can be achieved through selective substitution reactions starting from halogenated benzamide derivatives or by reduction of nitro precursors.

  • For example, a method analogous to the preparation of 3-amino-2-hydroxypyridine involves:
    • Dissolving a nitro-substituted hydroxybenzamide in a suitable solvent.
    • Reduction using iron powder and hydrochloric acid to convert the nitro group to an amino group.
    • Subsequent alkaline treatment with carbonate salts under hydrogen atmosphere to obtain the hydroxy-amino benzamide with high purity.

This approach is notable for:

  • Short reaction times (0.5–1 hour for reduction).
  • Energy efficiency and reduced synthesis risk.
  • High purity of the final amino-hydroxy product, directly usable for further synthesis steps.

Functionalization Using Carbon Disulfide and Reflux

In some derivative syntheses related to this compound, the amine intermediate reacts with carbon disulfide in the presence of potassium hydroxide under reflux conditions (12 hours) in ethanol. This step is used to form thioxo derivatives but indicates the stability and reactivity profile of the amine intermediate under extended heating and basic conditions.

Comparative Data Table of Key Preparation Parameters

Step/Method Reagents & Conditions Temperature (°C) Time Yield/Purity Notes
Isatoic anhydride + isopropylamine Water, RT, 30 min 25 (RT) 30 min High purity, isolated by filtration Simple, aqueous, mild conditions
Nitro precursor reduction Fe powder + HCl, solvent, 0.5–1 h 25–50 0.5–1 h High purity Efficient reduction, low energy use
Alkaline treatment with carbonate Alkaline solution, strontium carbonate, H2 gas Ambient to 50 Variable High purity Hydrogenation step for hydroxy group
Carbon disulfide + KOH reflux Ethanol, reflux, 12 h 78 (ethanol bp) 12 h Not specified Used for thioxo derivative formation

Research Findings and Analysis

  • The aqueous reaction of isatoic anhydride with isopropylamine is a mild, scalable, and environmentally friendly method that yields the amide intermediate efficiently without the need for organic solvents or complex purification.
  • Reduction of nitro-substituted intermediates with iron powder and hydrochloric acid provides a cost-effective and rapid route to amine-functionalized benzamides with minimal by-products.
  • The use of alkaline hydrogenation with carbonate salts under controlled conditions allows selective hydroxy group introduction, maintaining the integrity of the amide and amino functionalities.
  • Extended reflux with carbon disulfide and KOH demonstrates the chemical robustness of the amine intermediate, although this step is more relevant for derivative synthesis rather than the parent compound.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-amino-2-hydroxy-N-isopropylbenzamide, and how can yield be improved?

  • Methodological Answer : Synthesis typically involves coupling 3-amino-2-hydroxybenzoic acid with isopropylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or DCM. Key parameters include:

  • Temperature : Maintain 0–5°C during activation to minimize side reactions.
  • Catalysts : Use 1-hydroxybenzotriazole (HOBt) to reduce racemization .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) improves purity.
  • Yield Optimization : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and adjust stoichiometric ratios (1:1.2 acid/amine) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹H NMR : The hydroxyl proton (2-OH) appears as a singlet at δ 9.8–10.2 ppm, while the amide NH resonates at δ 6.5–7.0 ppm. The isopropyl group shows a septet (δ 4.0–4.5 ppm) and doublets (δ 1.2–1.4 ppm) .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~3350 cm⁻¹ (N-H/O-H stretching) confirm functionality. Differentiation from analogs (e.g., 3-amino-N-sec-butylbenzamide) relies on shifts in the aromatic region due to hydroxyl substitution .

Q. What solvent systems are suitable for recrystallizing this compound without decomposition?

  • Methodological Answer : Ethanol-water mixtures (7:3 v/v) at 60°C provide high-purity crystals. Avoid polar aprotic solvents (e.g., DMSO) due to slow evaporation and potential hydration of the amide group .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl group influence the compound’s bioactivity in receptor-binding assays?

  • Methodological Answer :

  • Steric Effects : The isopropyl group may hinder binding to flat hydrophobic pockets. Compare binding affinity with analogs (e.g., N-cyclopropyl or N-phenyl derivatives) via surface plasmon resonance (SPR) .
  • Electronic Effects : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict charge distribution on the amide nitrogen. Correlate with experimental pKa (measured via potentiometric titration) to assess protonation states in biological environments .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ at m/z 237.1234).
  • Dynamic NMR : Resolve overlapping signals (e.g., rotameric forms of the isopropyl group) by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d6) .
  • Collaborative Studies : Compare data with PubChem entries (CID: [refer to analogous entries in ]) to identify systematic errors .

Q. Can computational models predict the compound’s metabolic stability in hepatic microsomal assays?

  • Methodological Answer :

  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions. Focus on oxidation sites (e.g., hydroxyl group or aromatic ring).
  • Experimental Validation : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Key metabolites (e.g., glucuronide conjugates) indicate phase II modification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-2-hydroxy-N-isopropylbenzamide
Reactant of Route 2
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3-amino-2-hydroxy-N-isopropylbenzamide

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